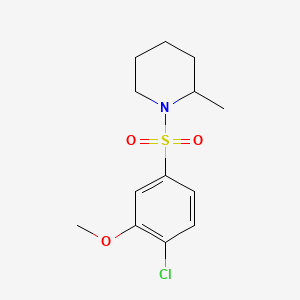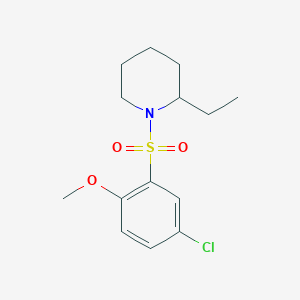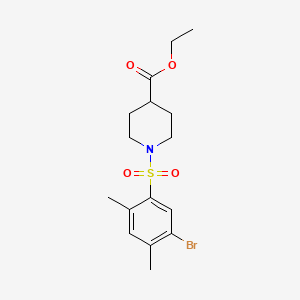amine CAS No. 1246822-16-1](/img/structure/B602955.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxypropyl group, a methyl group, and a pentyloxy group attached to a benzenesulfonamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-methyl-2-(pentyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to form the chloro derivative.
Alkylation: The chloro derivative undergoes alkylation with 3-chloropropanol to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-chloro-N-(3-oxopropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Reduction: Formation of 5-hydroxy-N-(3-hydroxypropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Substitution: Formation of 5-substituted-N-(3-hydroxypropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The chloro group and hydroxypropyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide
- 5-chloro-N,N,4-trimethyl-2-(pentyloxy)benzene-1-sulfonamide
- 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide
Uniqueness
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1246822-16-1 |
|---|---|
Molekularformel |
C15H24ClNO4S |
Molekulargewicht |
349.9g/mol |
IUPAC-Name |
5-chloro-N-(3-hydroxypropyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C15H24ClNO4S/c1-3-4-5-9-21-14-10-12(2)13(16)11-15(14)22(19,20)17-7-6-8-18/h10-11,17-18H,3-9H2,1-2H3 |
InChI-Schlüssel |
AWZUFWYWXCTILW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)


amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)



